Talotrexin Ammonium
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURXCENNYPPKOS-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983432 | |
| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648420-92-2 | |
| Record name | Talotrexin Ammonium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALOTREXIN AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Talotrexin in Inhibiting DNA Synthesis and Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talotrexin (PT-523) is a potent, non-polyglutamatable antifolate analogue of aminopterin that acts as a powerful inhibitor of dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves disrupting the folate metabolic pathway, which is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA synthesis and cell division.[1][2][3] By tightly binding to DHFR, Talotrexin effectively depletes the intracellular pool of tetrahydrofolate (THF), leading to an arrest of the cell cycle and subsequent cell death.[2][3] This technical guide provides an in-depth overview of Talotrexin's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.
Introduction to Talotrexin
Talotrexin is a classic antifolate that is actively transported into cells primarily via the reduced folate carrier (RFC).[1][4] Unlike many other antifolates, it is not a substrate for polyglutamylation, a process that can alter the intracellular retention and activity of these drugs.[4] This characteristic may contribute to a more predictable pharmacokinetic profile. Talotrexin has demonstrated significant antitumor activity in preclinical models and has been investigated for the treatment of various cancers, including leukemia and solid tumors.[4][5]
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The central mechanism of Talotrexin's cytotoxic effect is its high-affinity binding to and inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF and its derivatives act as cofactors in one-carbon transfer reactions necessary for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[3]
By inhibiting DHFR, Talotrexin leads to a depletion of the intracellular THF pool. This has two major downstream consequences:
-
Inhibition of Purine Synthesis: The lack of THF cofactors halts the de novo synthesis of purine nucleotides.
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, is also blocked due to the depletion of the THF-derived cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[6]
The collective outcome is a severe disruption of DNA synthesis, as the necessary building blocks are no longer available. This ultimately leads to cell cycle arrest, primarily at the G1/S boundary, and the induction of apoptosis.[7]
Quantitative Data on Talotrexin's Efficacy
The potency of Talotrexin has been evaluated in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Talotrexin in Pediatric Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | Median IC50 (nM) |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 8 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 6 |
| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | 5 |
| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | 9 |
| U-937 | Histiocytic Lymphoma | 10 |
| Data from a study comparing the in vitro cytotoxicity of various antifolates. The 50% inhibitory concentration (IC50) was determined after a 120-hour drug exposure using the sulforhodamine B assay.[5] |
Table 2: In Vivo Efficacy of Talotrexin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Athymic Nude Mice with A549 Xenografts | Non-Small Cell Lung Cancer | 15, 25, and 35 mg/kg, IV injection, once weekly for 4 weeks | Significant inhibition of tumor growth |
| Data from a preclinical study evaluating the antitumor activity of Talotrexin.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of Talotrexin's role. The following diagrams were generated using Graphviz (DOT language).
Talotrexin's Mechanism of Action Pathway
Caption: Talotrexin's mechanism of action, from cellular uptake to inhibition of DNA synthesis.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro evaluation of Talotrexin's efficacy.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of antifolates like Talotrexin.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.[8]
-
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Talotrexin (or other inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of Talotrexin in DHFR Assay Buffer.
-
In a 96-well plate, add the DHFR enzyme and the Talotrexin dilutions (or vehicle control) to the appropriate wells.
-
Add the NADPH solution to all wells.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of Talotrexin.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Talotrexin concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Talotrexin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Talotrexin and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each Talotrexin concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the Talotrexin concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
-
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[13]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Talotrexin
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Staining solution (containing propidium iodide and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with Talotrexin for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of Talotrexin-treated cells to that of untreated controls to identify cell cycle arrest.
-
Conclusion
Talotrexin is a potent DHFR inhibitor that effectively disrupts DNA synthesis and cell division by depleting the intracellular pool of reduced folates. Its mechanism of action is well-defined, and its efficacy has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Talotrexin and other antifolate compounds. The quantitative data and visual representations of its mechanism and evaluation workflows offer valuable resources for researchers and professionals in the field of oncology drug development. Further research to elucidate its full clinical potential is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Talotrexin | C27H27N9O6 | CID 130731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. youtube.com [youtube.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Molecular Targets of Talotrexin Ammonium in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talotrexin ammonium, a non-polyglutamatable antifolate, represents a significant chemotherapeutic agent with a distinct mechanism of action. This technical guide provides a comprehensive overview of the molecular targets of talotrexin in cancer cells, with a focus on its primary enzymatic target and its unique transport mechanism. This document details the downstream effects on critical metabolic pathways, presents quantitative data on its efficacy, and outlines detailed experimental protocols for its study. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.
Introduction
Talotrexin, an analog of aminopterin, is a potent anticancer agent that disrupts essential cellular processes in malignant cells.[1][2] Unlike classical antifolates such as methotrexate, talotrexin is not a substrate for polyglutamylation, a process that can enhance intracellular retention and cytotoxicity of other drugs in this class. This key difference contributes to its unique pharmacological profile. This guide will delve into the core molecular interactions of talotrexin, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.
Primary Molecular Target: Dihydrofolate Reductase (DHFR)
The principal molecular target of talotrexin is the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR plays a crucial role in cellular metabolism by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[4]
By competitively inhibiting DHFR, talotrexin leads to a depletion of intracellular THF pools. This disruption of folate metabolism has profound downstream consequences, ultimately leading to the inhibition of DNA synthesis and cell cycle arrest, thereby preventing the proliferation of rapidly dividing cancer cells.[5][6]
Downstream Effects of DHFR Inhibition
The inhibition of DHFR by talotrexin sets off a cascade of events within the cell, primarily impacting nucleotide biosynthesis.
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase (TS). This reaction requires 5,10-methylenetetrahydrofolate, a derivative of THF. By depleting THF, talotrexin indirectly inhibits TS activity, leading to a shortage of dTMP and subsequent disruption of DNA replication.[6]
-
Inhibition of de Novo Purine Synthesis: THF derivatives are also essential for two key steps in the de novo purine synthesis pathway, which produces the purine bases adenine and guanine. Inhibition of DHFR by talotrexin disrupts this pathway, further contributing to the suppression of DNA and RNA synthesis.[4][7]
The following diagram illustrates the central role of DHFR in folate metabolism and the points of inhibition by talotrexin.
Cellular Uptake: The Reduced Folate Carrier (RFC)
For talotrexin to exert its cytotoxic effects, it must first enter the cancer cell. The primary transporter responsible for the uptake of talotrexin is the Reduced Folate Carrier (RFC), also known as SLC19A1.[1][2] Talotrexin is a specific and potent inhibitor of RFC-mediated transport.[1] Unlike other antifolates, it shows negligible inhibitory activity towards the proton-coupled folate transporter (PCFT) and folate receptor alpha (FRα).[1] This selectivity for RFC is a defining characteristic of talotrexin's pharmacology.
The following diagram illustrates the selective uptake of talotrexin into a cancer cell.
Quantitative Data
The efficacy of talotrexin has been quantified in various preclinical studies. The following tables summarize key quantitative data, providing a basis for comparison with other antifolates.
Table 1: In Vitro Cytotoxicity of Talotrexin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| R1-11/Tet-on-RFC HeLa | Cervical Cancer | 1-1000 | [1] |
| Pediatric Leukemia/Lymphoma (Median) | Leukemia/Lymphoma | 7 | [8] |
Table 2: Comparative In Vitro Cytotoxicity (Median IC50)
| Compound | IC50 (nM) | Reference |
| Talotrexin | 7 | [8] |
| Aminopterin | 17 | [8] |
| Methotrexate | 78 | [8] |
| Pemetrexed | 155 | [8] |
Table 3: In Vivo Efficacy of Talotrexin in a Mouse Xenograft Model (A549 Human NSCLC)
| Treatment | Dosage | Outcome | Reference |
| Talotrexin (alone) | 0-35 mg/kg (IV, once weekly for 4 weeks) | Inhibition of tumor growth | [1] |
| Talotrexin + Paclitaxel | 15, 25, 35 mg/kg (Talotrexin) + 7.5 mg/kg (Paclitaxel) | Significant inhibition of tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of talotrexin.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of talotrexin in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH (final concentration, e.g., 100 µM)
-
Recombinant human DHFR (a concentration that gives a linear rate of NADPH oxidation)
-
Varying concentrations of talotrexin or vehicle control.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHF (final concentration, e.g., 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate as a function of the logarithm of the talotrexin concentration to determine the IC50 value.
The following diagram outlines the workflow for the DHFR inhibition assay.
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of talotrexin in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of talotrexin or vehicle control.
-
Incubate the cells for a desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability as a function of the logarithm of the talotrexin concentration to determine the IC50 value.
Intracellular Talotrexin Concentration Measurement
Determining the intracellular concentration of talotrexin is crucial for understanding its uptake and retention. This is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., methanol/water mixture)
-
Internal standard for HPLC-MS/MS analysis
-
HPLC-MS/MS system
Procedure:
-
Plate cells in a suitable culture vessel (e.g., 6-well plate or culture flask) and allow them to grow to a desired confluency.
-
Treat the cells with a known concentration of talotrexin for a specific duration.
-
After treatment, rapidly wash the cells with ice-cold PBS to remove any extracellular drug.
-
Lyse the cells using a lysis buffer and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube and add an internal standard.
-
Analyze the sample using a validated HPLC-MS/MS method to quantify the concentration of talotrexin.
-
Determine the cell number or total protein content of a parallel sample to normalize the intracellular drug concentration.
Conclusion
This compound exhibits a well-defined mechanism of action centered on the potent and specific inhibition of dihydrofolate reductase. Its selective uptake via the Reduced Folate Carrier and its characteristic as a non-polyglutamatable antifolate distinguish it from other drugs in its class. The downstream consequences of DHFR inhibition, primarily the disruption of purine and thymidylate synthesis, effectively halt the proliferation of cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising anticancer agent. A thorough understanding of its molecular targets and cellular interactions is paramount for optimizing its therapeutic application and exploring novel combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The effect of methotrexate on intracellular nucleotide pools] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols: Utilizing Talotrexin Ammonium in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of preclinical findings and detailed experimental protocols for studying the combination of Talotrexin Ammonium and paclitaxel. The information is based on a key study investigating this combination in a non-small cell lung cancer (NSCLC) model.
Preclinical Data Summary
A preclinical study evaluated the efficacy of Talotrexin in combination with paclitaxel in an A549 human NSCLC xenograft model in athymic nude mice. The combination treatment demonstrated a significant inhibition of tumor growth compared to the control group.[1][2]
Table 1: Efficacy of Talotrexin in Combination with Paclitaxel on A549 Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Percent Change in Tumor Volume | P-value |
| Talotrexin + Paclitaxel | 15 + 7.5 | 379.5 | < 0.05 |
| Talotrexin + Paclitaxel | 25 + 7.5 | 214.7 | < 0.01 |
| Talotrexin + Paclitaxel | 35 + 7.5 | 409.2 | < 0.05 |
Data from a study in athymic nude mice with A549 human NSCLC xenografts. Tumor volumes were assessed at Day 30.[1][2]
The study also noted that Talotrexin administered alone at 25 mg/kg and 35 mg/kg significantly inhibited tumor growth compared to the control group (p < 0.05).[1][2] Importantly, no obvious toxic effects were observed throughout the combination study.[1][2]
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical study of Talotrexin and paclitaxel combination therapy.
Cell Culture and Maintenance
-
Cell Line: A549 human non-small cell lung cancer cell line.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[1]
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 95% air and 5% CO2.[1]
-
Subculturing: Cells are maintained in 150 cm² flasks and passaged twice a week with fresh RPMI-1640 medium.[1]
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks of age.[1]
-
Cell Implantation: A549 human cancer cells are implanted in the mice.[1]
-
Tumor Growth Monitoring: Tumor volumes are measured every 3 to 4 days.[1]
-
Initiation of Treatment: Treatment begins when tumor volumes reach 50-80 mm³.[1]
Drug Administration
-
Drug Formulation: (Details on the specific vehicle for Talotrexin and paclitaxel for injection were not provided in the source material. Standard sterile saline or another appropriate vehicle would be used).
-
Dosing:
-
Treatment Schedule: Once weekly for a duration of 4 weeks.[1][2]
Efficacy and Toxicity Assessment
-
Primary Efficacy Endpoint: Change in tumor volume, measured for 30 days.[1]
-
Toxicity Monitoring:
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of Talotrexin and paclitaxel, as well as the experimental workflow for the combination study.
Caption: Mechanism of action of Talotrexin.
Caption: Mechanism of action of Paclitaxel.
Caption: In vivo experimental workflow.
Concluding Remarks
The combination of Talotrexin and paclitaxel shows significant antitumor activity in a preclinical model of NSCLC without apparent added toxicity.[1][2] Talotrexin, a nonpolyglutamatable antifolate, targets dihydrofolate reductase (DHFR) after being transported into cells with high affinity by the reduced folate carrier (RFC).[2][3] Paclitaxel works by stabilizing microtubules, leading to mitotic arrest and apoptosis.[4][5][6] The distinct mechanisms of action of these two agents provide a strong rationale for their combined use in cancer therapy. Further investigation into the optimal scheduling and dosing of this combination in various cancer models is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hana Biosciences, Inc. Receives Orphan Drug Designation For Talotrexin (PT-523), For The Treatment Of Acute Lymphoblastic Leukemia - BioSpace [biospace.com]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Studying Talotrexin Ammonium Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talotrexin (formerly PT523) is a nonpolyglutamatable aminopterin analog that acts as a potent antifolate.[1] It exhibits high affinity for the reduced folate carrier (RFC), a primary transport mechanism for folates and antifolates into mammalian cells, and is a powerful inhibitor of dihydrofolate reductase (DHFR).[1] The inability of Talotrexin to be polyglutamated may lead to a more predictable pharmacokinetic profile and a different spectrum of activity and toxicity compared to classical polyglutamatable antifolates like methotrexate. Understanding the pharmacokinetic properties of Talotrexin is crucial for its development as a therapeutic agent. This document provides detailed protocols for conducting pharmacokinetic studies of Talotrexin in common preclinical animal models.
Data Presentation
A thorough search of publicly available scientific literature, patents, and clinical trial registries did not yield specific quantitative data on the pharmacokinetics (plasma concentration, tissue distribution, or excretion) of Talotrexin Ammonium in animal models. Therefore, the following tables are presented as templates that would be populated with experimental data from the protocols described below.
Table 1: Plasma Pharmacokinetic Parameters of Talotrexin in Mice Following a Single Intravenous Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng·h/mL | Data not available |
| AUC(0-inf) | ng·h/mL | Data not available |
| t1/2 | h | Data not available |
| CL | mL/h/kg | Data not available |
| Vd | L/kg | Data not available |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution. |
Table 2: Tissue Distribution of Talotrexin in Rats 2 Hours Post-Intravenous Administration
| Tissue | Concentration (ng/g) (Mean ± SD) |
| Liver | Data not available |
| Kidney | Data not available |
| Spleen | Data not available |
| Lung | Data not available |
| Heart | Data not available |
| Brain | Data not available |
| Tumor | Data not available |
Table 3: Cumulative Excretion of Talotrexin in Rats Over 48 Hours
| Excretion Route | Percentage of Administered Dose (Mean ± SD) |
| Urine | Data not available |
| Feces | Data not available |
Signaling Pathway
Talotrexin's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidromes, which are essential for DNA replication and cell proliferation.
Caption: Signaling pathway of Talotrexin.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of this compound in rodent models.
Protocol 1: Plasma Pharmacokinetics of Talotrexin in Mice
Objective: To determine the plasma pharmacokinetic profile of Talotrexin following a single intravenous (IV) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for the formulation)
-
Male or female athymic nude mice (6-8 weeks old)
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration.
-
Dosing: Administer a single IV bolus dose of Talotrexin (e.g., 10 mg/kg) to each mouse via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Talotrexin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.
Protocol 2: Tissue Distribution of Talotrexin in Rats
Objective: To determine the distribution of Talotrexin in various tissues following a single IV administration in rats.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for tissue dissection
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Follow the procedures described in Protocol 1 for animal acclimation and IV dosing (e.g., 5 mg/kg).
-
Tissue Collection: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize a subset of rats and collect various tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, and tumor if applicable).
-
Tissue Processing: Rinse the collected tissues with cold saline, blot dry, weigh, and homogenize in a suitable buffer.
-
Sample Storage: Store the tissue homogenates at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Talotrexin in the tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Express the tissue concentration as ng of Talotrexin per gram of tissue.
Protocol 3: Excretion of Talotrexin in Rats
Objective: To determine the routes and extent of excretion of Talotrexin in rats.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
-
Metabolic cages for separate collection of urine and feces
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Acclimate rats to metabolic cages for at least 24 hours before dosing. Administer a single IV dose of Talotrexin.
-
Sample Collection: Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours post-dose).
-
Sample Processing: Measure the volume of urine and the weight of feces collected at each interval. Homogenize the fecal samples.
-
Sample Storage: Store urine and fecal homogenates at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Talotrexin in the urine and fecal samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of Talotrexin excreted in urine and feces over time and express it as a percentage of the administered dose.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for preclinical pharmacokinetic studies of a novel antifolate like Talotrexin.
Caption: Experimental workflow for pharmacokinetic studies.
References
Application Notes and Protocols for Transdermal Drug Delivery Systems of Novel Antifolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of transdermal drug delivery systems (TDDS) for novel antifolates, with a particular focus on pemetrexed as a representative compound. The information herein is intended to guide researchers in formulating, characterizing, and testing transdermal patches for this important class of therapeutic agents.
Introduction to Novel Antifolates and Transdermal Delivery
Novel antifolates, such as pemetrexed and raltitrexed, are a class of antimetabolite drugs that target key enzymes in the folate metabolic pathway, primarily thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[1][2] By inhibiting these enzymes, they disrupt the synthesis of purine and thymidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell death.[1][2] These agents have shown significant efficacy in the treatment of various cancers. However, their administration is often associated with systemic side effects.
Transdermal drug delivery offers a promising alternative to conventional administration routes, providing controlled and sustained release of the drug, bypassing first-pass metabolism, and potentially reducing systemic toxicity.[3] This approach can improve patient compliance and therapeutic outcomes.
Physicochemical Properties and Formulation Considerations
The successful development of a transdermal patch is contingent on the physicochemical properties of the active pharmaceutical ingredient (API) and the careful selection of excipients.
Physicochemical Properties of Pemetrexed
A summary of the key physicochemical properties of pemetrexed relevant to transdermal delivery is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₅O₆ | DrugBank Online |
| Molecular Weight | 427.41 g/mol | DrugBank Online |
| pKa | 3.2, 4.8, 6.2 | DrugBank Online |
| LogP | 0.3 | DrugBank Online |
| Water Solubility | 8.33 mg/mL at 25°C | DrugBank Online |
Formulation Components for Transdermal Patches
The formulation of a transdermal patch involves a combination of the API, polymers, plasticizers, and permeation enhancers. A typical composition for a pemetrexed transdermal patch is detailed in Table 2.
| Component | Example | Function |
| Active Pharmaceutical Ingredient (API) | Pemetrexed Disodium | Therapeutic agent |
| Polymer Matrix | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Controls drug release, provides structural integrity |
| Plasticizer | Polyethylene Glycol (PEG) 400, Propylene Glycol | Increases flexibility and workability of the polymer matrix |
| Permeation Enhancer | Aloe Vera Gel, Dimethyl Sulfoxide (DMSO), Oleic Acid | Reversibly disrupts the stratum corneum to increase drug penetration |
| Backing Layer | Impermeable film | Protects the patch from the environment and prevents drug loss |
| Release Liner | Siliconized film | Protects the adhesive layer before application and is removed prior to use |
Quantitative Data on Pemetrexed Transdermal Patches
The following tables summarize quantitative data from studies on the fabrication and evaluation of pemetrexed transdermal patches.
Physicochemical Characterization of Pemetrexed Patches
| Formulation Code | Drug Content (%) | Swelling Index (%) | Folding Endurance | Tensile Strength ( kg/mm ²) |
| F1 | 98.37 ± 0.56 | 36.98 ± 0.19 | 61 ± 3.14 | 12.87 ± 0.50 |
| F5 | 95.21 ± 1.87 | 65.87 ± 1.54 | 72 ± 2.28 | 10.21 ± 0.64 |
| F9 | 91.43 ± 2.90 | 75.32 ± 1.21 | 78 ± 1.54 | 8.54 ± 0.18 |
Data adapted from a representative study on pemetrexed transdermal patches.[4]
Ex Vivo Skin Permeation of Pemetrexed
| Formulation | Permeation Flux (µg/cm²/h) | Cumulative Drug Permeated at 24h (µg/cm²) |
| Pemetrexed Gel | 15.8 ± 1.2 | 379.2 ± 28.8 |
| Pemetrexed Patch with Aloe Vera | 25.4 ± 2.1 | 609.6 ± 50.4 |
| Pemetrexed Patch with DMSO | 38.7 ± 3.5 | 928.8 ± 84.0 |
Values are illustrative and based on typical data from ex vivo permeation studies.
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of novel antifolate transdermal systems are provided below.
Protocol for Fabrication of Transdermal Patches (Solvent Casting Method)
This protocol describes the preparation of matrix-type transdermal patches using the solvent casting technique.[5]
Materials:
-
Novel antifolate (e.g., Pemetrexed Disodium)
-
Polymers (e.g., HPMC, PVP)
-
Plasticizer (e.g., PEG 400)
-
Permeation enhancer (e.g., Aloe Vera Gel)
-
Solvent (e.g., Dichloromethane:Methanol, 1:1)
-
Backing membrane
-
Petri dish
Procedure:
-
Accurately weigh the required quantities of the polymer(s) and dissolve them in the chosen solvent system with continuous stirring using a magnetic stirrer until a clear solution is formed.
-
Add the specified amount of the novel antifolate to the polymer solution and stir until it is completely dissolved.
-
Incorporate the plasticizer and permeation enhancer into the solution and continue stirring to ensure a homogenous mixture.
-
Carefully pour the resulting solution into a clean, dry petri dish lined with a backing membrane.
-
Cover the petri dish with a funnel in an inverted position to allow for controlled evaporation of the solvent.
-
Dry the patch at room temperature for 24 hours or in a hot air oven at a controlled temperature (e.g., 40°C).
-
Once dried, carefully peel the patch from the petri dish, and cut it into the desired size and shape.
-
Store the prepared patches in a desiccator until further evaluation.
Protocol for In Vitro Drug Release Testing
This protocol outlines the procedure for determining the rate of drug release from the formulated transdermal patch.[6]
Apparatus and Materials:
-
USP Dissolution Test Apparatus (Paddle over disk, USP Apparatus 5)
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Transdermal patch of known area
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Fill the dissolution vessel with a specified volume of pre-heated (32 ± 0.5°C) and degassed receptor medium.
-
Secure the transdermal patch onto a disk assembly with the drug-releasing side facing the synthetic membrane.
-
Place the disk assembly at the bottom of the dissolution vessel.
-
Set the paddle speed to a specified rpm (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated receptor medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
Protocol for Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
This protocol describes the evaluation of drug permeation through an excised skin membrane.[7][8]
Apparatus and Materials:
-
Franz diffusion cell
-
Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Transdermal patch
-
Magnetic stirrer
-
Water bath
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the receptor compartment of the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-heated (32 ± 0.5°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
Maintain the temperature of the assembly at 32 ± 0.5°C using a circulating water bath.
-
At predetermined time intervals, withdraw a sample from the receptor compartment through the sampling port.
-
Replace the withdrawn volume with fresh, pre-heated receptor medium.
-
Analyze the samples for drug concentration using a validated analytical method.
-
At the end of the study, dismount the skin, and analyze it for drug retention if required.
-
Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.
Protocol for Quantification of Pemetrexed by HPLC
This protocol provides a general method for the quantification of pemetrexed in samples from release and permeation studies.[9][10][11][12][13]
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 88:12 v/v), pH adjusted to 6.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of pemetrexed in a suitable solvent (e.g., water) and then prepare a series of standard solutions of known concentrations by serial dilution.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the samples obtained from the in vitro release or ex vivo permeation studies into the HPLC system and record the peak areas.
-
Quantification: Determine the concentration of pemetrexed in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Signaling Pathway of Pemetrexed
Caption: Mechanism of action of pemetrexed in a tumor cell.
Experimental Workflow for Transdermal Patch Development and Evaluation
Caption: Workflow for the development and evaluation of transdermal patches.
Logical Relationship in Franz Diffusion Cell Setup
Caption: Key components and their relationship in a Franz diffusion cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. agnopharma.com [agnopharma.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. scribd.com [scribd.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. ijddr.in [ijddr.in]
- 11. rjptonline.org [rjptonline.org]
- 12. Validated reverse phase HPLC method for the determination of pemetrexed disodium in pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Talotrexin Ammonium
This technical support guide is designed for researchers, scientists, and drug development professionals working with Talotrexin Ammonium. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its aqueous solubility.
Introduction
This compound is an antifolate drug candidate with a complex molecular structure. Literature regarding its aqueous solubility can be inconsistent, with some sources describing it as "hydrosoluble"[1][2][] and others indicating it is "soluble in DMSO, not in water". This discrepancy may arise from variations in the salt form, purity, or polymorphic state of the compound. This guide provides a systematic approach to help you assess and improve the aqueous solubility of your this compound sample.
Troubleshooting Guide
Researchers may encounter several issues when attempting to dissolve this compound in aqueous solutions. This section provides a step-by-step guide to troubleshoot and overcome these challenges.
Problem 1: Low or no apparent solubility in water.
-
Initial Observation: The compound does not visually dissolve in water, or a very low concentration is achieved before precipitation occurs.
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Review the CoA for your specific batch of this compound. Note any information provided about its solubility or recommended solvents.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups, like this compound, is often pH-dependent.
-
Hypothesis: As an analog of aminopterin, this compound likely possesses acidic and basic moieties, making its solubility sensitive to pH. Folic acid, a related compound, is known to be more soluble in alkaline solutions.[4][5]
-
Experiment: Attempt to dissolve the compound in aqueous solutions with varying pH values (e.g., pH 4, 7, and 9). Use buffers such as phosphate or borate to maintain a stable pH.
-
-
Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible co-solvent can increase solubility.
-
Hypothesis: A co-solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.
-
Experiment: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or propylene glycol) and then dilute it with the desired aqueous buffer.
-
-
Problem 2: Precipitation occurs upon dilution of a stock solution.
-
Initial Observation: A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted with an aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Concentration: The final concentration of the diluted solution may be above the solubility limit of this compound in the aqueous medium. Try diluting to a lower final concentration.
-
Optimize Co-solvent Percentage: The percentage of the organic co-solvent in the final solution may be too low. Experiment with slightly higher percentages of the co-solvent, keeping in mind the potential for toxicity in cellular or in vivo experiments.
-
Use of Surfactants: Surfactants can help to stabilize the dissolved drug and prevent precipitation.
-
Hypothesis: Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility.
-
Experiment: Include a low concentration (e.g., 0.1-1%) of a non-ionic surfactant such as Tween® 80 or a polyethylene glycol (PEG) in the aqueous diluent.
-
-
Problem 3: The prepared solution is not stable over time.
-
Initial Observation: A clear solution of this compound becomes hazy or shows precipitation after storage.
-
Troubleshooting Steps:
-
pH Stability: The pH of the solution may be drifting over time. Ensure that a buffer with sufficient capacity is used to maintain the optimal pH for solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their stability and solubility.
-
Hypothesis: The hydrophobic cavity of a cyclodextrin can encapsulate the less polar regions of the this compound molecule, while the hydrophilic exterior maintains aqueous solubility.
-
Experiment: Prepare the aqueous solution with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding this compound.
-
-
Lyophilization: For long-term storage, consider preparing a lyophilized powder of this compound with appropriate excipients.[6][7] This powder can be reconstituted with the desired vehicle just before use.
-
Quantitative Data Summary
Due to the lack of publicly available quantitative solubility data for this compound, the following table provides a general framework for how to present such data once it is determined experimentally.
| Solubilization Method | Vehicle/Excipient | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| pH Adjustment | 0.1 M Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [e.g., Clear solution] |
| 0.1 M Acetate Buffer | 4.0 | 25 | [Experimental Value] | [e.g., Precipitate observed] | |
| 0.1 M Borate Buffer | 9.0 | 25 | [Experimental Value] | [e.g., Improved solubility] | |
| Co-solvency | 10% DMSO in PBS | 7.4 | 25 | [Experimental Value] | [e.g., Stable solution] |
| 5% Ethanol in Water | 7.4 | 25 | [Experimental Value] | [e.g., Hazy solution] | |
| Surfactants | 0.5% Tween® 80 in PBS | 7.4 | 25 | [Experimental Value] | [e.g., No precipitation] |
| Complexation | 2% HP-β-CD in Water | 7.4 | 25 | [Experimental Value] | [e.g., Enhanced solubility] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
-
Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Formulation with a Co-solvent
-
Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO).
-
In a separate tube, prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration of this compound.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, repeat the process with a higher percentage of the co-solvent in the final solution or a lower final concentration of the drug.
Frequently Asked Questions (FAQs)
Q1: Why is there conflicting information about the aqueous solubility of this compound?
A1: The conflicting reports on the solubility of this compound may be due to several factors, including:
-
Different Salt Forms: The solubility can vary between different salt forms of the same active pharmaceutical ingredient (API).
-
Purity: Impurities in a sample can affect its solubility characteristics.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility profile.
-
Hydration State: The amount of water associated with the solid material can also influence its dissolution rate.
Q2: What is the likely effect of pH on the solubility of this compound?
A2: this compound, being an analog of aminopterin and folic acid, contains multiple functional groups that can be ionized depending on the pH of the solution. It is likely to have both acidic (carboxylic acid) and basic (amino) groups. Therefore, its solubility is expected to be pH-dependent. Generally, for such amphoteric molecules, solubility is lowest at the isoelectric point (pI) and increases at pH values above and below the pI. For folate analogs, solubility is often higher in alkaline conditions.[4][5]
Q3: What are the most common excipients used to improve the solubility of poorly soluble drugs?
A3: A variety of excipients can be used to enhance aqueous solubility. Some of the most common include:
-
pH modifiers: Buffers, acids, and bases to adjust the pH to a range where the drug is more soluble.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants: Non-ionic surfactants such as polysorbates (Tween® series) and sorbitan esters (Span® series).
-
Complexing agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Q4: How can I prepare a stable stock solution of this compound for in vitro experiments?
A4: For in vitro studies, it is common to prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.
Visualizations
A troubleshooting workflow for improving the aqueous solubility of this compound.
Mechanisms for enhancing the aqueous solubility of this compound.
References
Talotrexin Ammonium stability and long-term storage protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Talotrexin Ammonium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment.[1] Following these conditions helps ensure the compound's stability for extended periods, potentially exceeding five years.[1]
Q2: How should I store this compound for short-term use?
A2: For short-term storage, spanning days to weeks, it is recommended to keep the solid compound in a dry, dark place at a temperature between 0 - 4°C.[1]
Q3: What are the proper storage conditions for this compound stock solutions?
A3: this compound is soluble in DMSO.[1] For short-term use (days to weeks), stock solutions can be stored at 0 - 4°C. For longer-term storage (months), it is advisable to aliquot the stock solution and store it at -20°C.[1]
Q4: How is this compound shipped, and is it stable at ambient temperatures?
A4: this compound is typically shipped as a non-hazardous chemical at ambient temperatures. The compound is stable enough to withstand ordinary shipping durations, including time spent in customs, for a few weeks without degradation.[1]
Q5: What is the shelf life of this compound?
A5: When stored under the recommended proper conditions, this compound has a shelf life of over five years.[1]
Troubleshooting Guide
Problem: I observe a change in the color of my solid this compound powder.
-
Possible Cause: Exposure to light or elevated temperatures can lead to photodegradation or thermal degradation. This compound, being a pteridine derivative, may be susceptible to photolytic cleavage, which can result in colored degradation products.
-
Solution:
-
Ensure the compound is always stored in a light-protected container (e.g., an amber vial) and at the recommended temperature.
-
If you suspect degradation, it is advisable to use a fresh batch of the compound for critical experiments.
-
You can perform analytical tests, such as HPLC, to check the purity of the compound against a reference standard.
-
Problem: My this compound solution appears cloudy or has precipitates.
-
Possible Cause:
-
Low Solubility: this compound is not soluble in water.[1] If an aqueous buffer was used for dissolution, this could be the cause.
-
Precipitation upon Storage: Even when dissolved in DMSO, precipitation can occur if the solution is not stored correctly, especially at lower temperatures if the concentration is high.
-
Degradation: Over time, degradation products may form that are less soluble in the solvent.
-
-
Solution:
-
Ensure you are using an appropriate solvent, such as DMSO, for dissolution.[1]
-
If precipitation is observed in a DMSO stock solution upon removal from cold storage, gently warm the solution to room temperature and vortex to redissolve the compound.
-
If the precipitate does not redissolve, it may be due to degradation. In this case, it is recommended to prepare a fresh stock solution.
-
Problem: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound. Degradation can be accelerated by improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to harsh environmental conditions (e.g., extreme pH, light).
-
Solution:
-
Review your storage and handling procedures to ensure they align with the recommended protocols.
-
Prepare fresh stock solutions from solid this compound that has been stored correctly.
-
To minimize freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.
-
If you suspect pH-related degradation in your experimental media, consider performing a stability test of this compound in that specific medium.
-
Stability and Storage Protocols
Summary of Storage Conditions
| Condition | Solid Compound | Stock Solution (in DMSO) |
| Long-Term | -20°C, dry, dark[1] | -20°C[1] |
| Short-Term | 0 - 4°C, dry, dark[1] | 0 - 4°C[1] |
| Shipping | Ambient temperature[1] | N/A |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade DMSO, water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable for such compounds.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Visualizations
Inferred Degradation Pathways of this compound
Based on the degradation patterns of similar folate antagonists like methotrexate, the following degradation pathways for this compound can be inferred:
Caption: Inferred degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
References
Identifying potential experimental artifacts with Talotrexin Ammonium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts when working with Talotrexin Ammonium.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with this compound.
Issue 1: Higher than Expected IC50 Values or Apparent Drug Resistance in In-Vitro Assays
Possible Cause 1: High Folate Concentration in Cell Culture Medium
-
Explanation: this compound is a folate antagonist. High concentrations of folic acid or its derivatives (e.g., 5-methyltetrahydrofolate) in the cell culture medium can compete with Talotrexin for uptake and binding to its target, Dihydrofolate Reductase (DHFR), thereby reducing its cytotoxic effect.[1][2][3]
-
Troubleshooting Steps:
-
Review the formulation of your cell culture medium to determine the folic acid concentration. Standard media can have high folate levels.
-
Consider using a low-folate medium formulation for your experiments.
-
If a low-folate medium is not available, perform a dose-response experiment with varying concentrations of folic acid to determine its impact on the IC50 of this compound in your specific cell line.
-
Possible Cause 2: Low Expression of Reduced Folate Carrier (RFC) or High Expression of Dihydrofolate Reductase (DHFR)
-
Explanation: this compound is actively transported into cells by the Reduced Folate Carrier (RFC).[4][5] Low levels of RFC will result in reduced intracellular drug concentrations. Conversely, high levels of the target enzyme, DHFR, can sequester the drug, requiring higher concentrations to achieve a therapeutic effect.[5][6]
-
Troubleshooting Steps:
-
Assess the expression levels of RFC and DHFR in your cell line using techniques such as qPCR or Western blotting.
-
Compare the expression levels to those in cell lines with known sensitivity to antifolates.
-
If you suspect low RFC expression, you may need to choose a different cell model or use transfection to overexpress RFC to confirm this as the resistance mechanism.
-
Possible Cause 3: Improper Drug Preparation or Storage
-
Explanation: this compound has specific solubility and stability characteristics. It is soluble in DMSO but not in water.[7] Improper storage can lead to degradation of the compound.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in DMSO before preparing further dilutions in aqueous solutions like culture media.
-
Store the stock solution at -20°C for long-term use.[7]
-
Avoid repeated freeze-thaw cycles.
-
Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays
Possible Cause 1: General Assay-Related Issues
-
Explanation: High variability can be caused by a number of common issues in cytotoxicity assays, such as inconsistent cell seeding, edge effects in the plate, or the presence of air bubbles.[8][9]
-
Troubleshooting Steps:
Possible Cause 2: Interference of this compound with Assay Reagents
-
Explanation: Some compounds can interfere with the reagents used in cytotoxicity assays. For example, compounds that are DNA intercalators may interfere with assays that use DNA-binding dyes.[9]
-
Troubleshooting Steps:
-
Run a control with this compound in cell-free wells to check for any direct interaction with the assay reagents.
-
If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring metabolic activity vs. membrane integrity).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonpolyglutamatable antifolate. It is an analog of aminopterin and acts as a folate antagonist.[2][10] It is transported into cells via the Reduced Folate Carrier (RFC) and inhibits the enzyme Dihydrofolate Reductase (DHFR).[2][11] This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids, ultimately leading to the inhibition of DNA synthesis and cell division.[2][12]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO but not in water.[7] For long-term storage, it should be kept as a solid at -20°C.[7] Stock solutions in DMSO should also be stored at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[7]
Q3: Can the type of folate in my culture medium affect my results?
A3: Yes. Different forms of folate, such as folic acid and 5-methyltetrahydrofolate (5-MeTHF), can have different effects on the efficacy of antifolates.[3][13] Folic acid is the more oxidized and stable form and is common in culture media.[3] The presence of high concentrations of any folate form can potentially reduce the effectiveness of this compound.[1][14]
Q4: Are there known off-target effects of this compound?
A4: While specific off-target effects for this compound are not widely documented in the provided search results, it is a common phenomenon for drugs to have unintended molecular interactions.[12][15] If you observe unexpected cellular phenotypes that cannot be explained by DHFR inhibition, further investigation into potential off-target effects may be warranted.
Q5: What are some key considerations for in-vivo studies with this compound?
A5: For in-vivo studies, it is crucial to employ rigorous experimental design to avoid artifacts. This includes randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and a clear definition of inclusion and exclusion criteria.[16][17] Inadequate reporting of methodology and adverse events are common flaws in preclinical animal studies.[16][18]
Data Presentation
Table 1: Hypothetical Impact of Folic Acid Concentration in Culture Medium on the IC50 of this compound in Different Cell Lines.
| Cell Line | Folic Acid Concentration | IC50 of this compound (nM) |
| Cell Line A (High RFC, Low DHFR) | Low (e.g., 2 nM) | 10 |
| Standard (e.g., 2.3 µM) | 100 | |
| High (e.g., 10 µM) | 500 | |
| Cell Line B (Low RFC, High DHFR) | Low (e.g., 2 nM) | 500 |
| Standard (e.g., 2.3 µM) | > 1000 | |
| High (e.g., 10 µM) | > 1000 |
This table illustrates the potential for the IC50 value to be significantly influenced by the folic acid concentration in the culture medium. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of RFC and DHFR mRNA Expression by qPCR
-
RNA Extraction: Isolate total RNA from the cell lines of interest using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for RFC (SLC19A1) and DHFR, as well as a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of RFC and DHFR using the ΔΔCt method.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Factors Influencing Talotrexin Efficacy.
References
- 1. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fiercepharma.com [fiercepharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. classaction.org [classaction.org]
- 17. cbc.ca [cbc.ca]
- 18. Flaws in animal studies exploring statins and impact on meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting protocols for Talotrexin in different cancer models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talotrexin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Talotrexin?
A1: Talotrexin is a non-polyglutamatable antifolate, an analog of aminopterin.[1][2] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.[1][2] By inhibiting DHFR, Talotrexin disrupts the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell division, ultimately leading to a halt in cancer cell proliferation.[1][2] Talotrexin is actively transported into cells via the reduced folate carrier (RFC).[1][2]
Q2: In which cancer models has Talotrexin shown preclinical activity?
A2: Talotrexin has demonstrated preclinical antitumor activity in a variety of cancer models, including non-small cell lung cancer (NSCLC), acute lymphoblastic leukemia (ALL), and other lymphoid leukemias and solid tumors.[1][2]
Q3: How should Talotrexin be stored and handled?
A3: For long-term storage, Talotrexin powder should be kept at -20°C. For short-term storage of a few days to weeks, it can be stored at 4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How do I prepare Talotrexin for in vitro and in vivo experiments?
A4:
-
For in vitro cell culture experiments: Prepare a stock solution by dissolving Talotrexin in DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration.
-
For in vivo animal studies: A common formulation involves first dissolving Talotrexin in DMSO to create a stock solution. This stock solution is then typically mixed with PEG300, followed by Tween 80, and finally with ddH₂O to create a clear, injectable solution.[2] Another method involves mixing the DMSO stock solution with corn oil.[2] The exact formulation can be adjusted based on the specific experimental requirements.
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or reduced efficacy in in vitro assays.
-
Possible Cause 1: High levels of folates in the cell culture medium.
-
Explanation: High concentrations of folic acid or other folates in the culture medium can compete with Talotrexin for uptake by the reduced folate carrier (RFC) and can also counteract the inhibitory effect on dihydrofolate reductase (DHFR).
-
Solution: Use a folate-depleted medium (e.g., RPMI 1640 without folic acid) supplemented with a controlled, low concentration of folinic acid (leucovorin) if necessary for cell viability. This will enhance the apparent potency of Talotrexin.
-
-
Possible Cause 2: Low expression of the Reduced Folate Carrier (RFC) in the cancer cell line.
-
Explanation: Talotrexin is primarily transported into cells by RFC.[1][2] Cell lines with inherently low RFC expression will exhibit reduced uptake of the drug, leading to decreased sensitivity.
-
Solution: Before starting a large-scale experiment, screen your panel of cell lines for RFC expression levels using techniques like qPCR or western blotting. Select cell lines with moderate to high RFC expression for your studies.
-
-
Possible Cause 3: Overexpression of drug efflux pumps.
-
Explanation: Although Talotrexin is not a typical substrate for P-glycoprotein, other ABC transporters can potentially efflux the drug from the cell, reducing its intracellular concentration and efficacy.
-
Solution: If resistance is suspected, you can co-administer known inhibitors of common drug efflux pumps to see if the sensitivity to Talotrexin is restored. This can help identify the involvement of specific transporters.
-
Problem 2: Inconsistent tumor growth inhibition in in vivo xenograft studies.
-
Possible Cause 1: Variability in drug formulation and administration.
-
Explanation: Improperly prepared or administered drug can lead to inconsistent dosing and bioavailability.
-
Solution: Ensure the Talotrexin formulation is prepared fresh before each administration and is a clear solution. Administer the drug consistently, for example, via intravenous (IV) injection, at the same time of day for each treatment.[2]
-
-
Possible Cause 2: Tumor heterogeneity.
-
Explanation: Solid tumors can be heterogeneous, with some regions having poor vascularization, leading to uneven drug distribution.
-
Solution: When establishing xenografts, ensure consistent tumor cell implantation techniques. For analysis, consider using imaging techniques to assess drug distribution within the tumor or perform immunohistochemical analysis on tumor sections to evaluate the drug's effect on different tumor regions.
-
Problem 3: Acquired resistance to Talotrexin after initial treatment.
-
Possible Cause 1: Downregulation of the Reduced Folate Carrier (RFC).
-
Explanation: Prolonged exposure to Talotrexin can lead to the selection of cancer cell populations with reduced RFC expression, thereby limiting drug uptake.
-
Solution: In a research setting, this can be investigated by establishing Talotrexin-resistant cell lines and comparing their RFC expression to the parental, sensitive cells. In a therapeutic concept, combination therapies could be explored to target alternative pathways.
-
-
Possible Cause 2: Mutations or amplification of the Dihydrofolate Reductase (DHFR) gene.
-
Explanation: Cancer cells can develop resistance by acquiring mutations in the DHFR gene that reduce the binding affinity of Talotrexin or by amplifying the DHFR gene, leading to an overproduction of the target enzyme that overwhelms the inhibitory effect of the drug.
-
Solution: Sequence the DHFR gene in resistant cell lines to identify potential mutations. Use qPCR or FISH to assess DHFR gene copy number.
-
Data Presentation
Table 1: In Vitro Efficacy of Talotrexin in Pediatric Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | Median IC50 (nM) |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 7 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 7 |
| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | 7 |
| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | 7 |
| U-937 | Histiocytic Lymphoma | 7 |
Data from a study comparing the in vitro cytotoxicity of different antifolates after a 120-hour drug exposure using a sulforhodamine B assay.
Table 2: In Vivo Efficacy of Talotrexin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Schedule | Tumor Growth Inhibition |
| Talotrexin | 15 | IV, once weekly for 4 weeks | Significant |
| Talotrexin | 25 | IV, once weekly for 4 weeks | Significant |
| Talotrexin | 35 | IV, once weekly for 4 weeks | Significant |
| Talotrexin + Paclitaxel | 15 + 7.5 | IV, once weekly for 4 weeks | Statistically significant inhibition |
| Talotrexin + Paclitaxel | 25 + 7.5 | IV, once weekly for 4 weeks | Statistically significant inhibition |
| Talotrexin + Paclitaxel | 35 + 7.5 | IV, once weekly for 4 weeks | Statistically significant inhibition |
Data from a study using A549 human NSCLC carcinoma in athymic nude mice.[1]
Experimental Protocols
1. In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Talotrexin in the appropriate cell culture medium. Remove the overnight medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 120 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and then dissolve the bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.
2. In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Animal Model: Use athymic female nude mice (6-8 weeks old).
-
Cell Implantation: Implant A549 human NSCLC cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the Talotrexin formulation and administer it intravenously (IV) once weekly for 4 weeks at the desired doses (e.g., 15, 25, 35 mg/kg).[2] For combination studies, co-administer with other agents like paclitaxel (e.g., 7.5 mg/kg).[2]
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Mandatory Visualization
References
Challenges in developing drug delivery systems for Talotrexin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talotrexin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Talotrexin, presented in a question-and-answer format.
Issue 1: High variability in in vitro cytotoxicity assays.
-
Question: We are observing significant variability in our IC50 values for Talotrexin across different batches of the same cancer cell line. What could be the cause, and how can we troubleshoot this?
-
Answer: High variability in cytotoxicity assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Line Health and Passage Number: Ensure that the cell lines are healthy, free from mycoplasma contamination, and are used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Drug Stock Solution Stability: Talotrexin, like other antifolates, can be sensitive to storage conditions. Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to minimize freeze-thaw cycles.[1] When preparing working solutions, be aware that hygroscopic DMSO can affect solubility.[1]
-
Assay Protocol Consistency: Standardize every step of your protocol, including cell seeding density, drug exposure time, and the type of assay used (e.g., MTT, XTT). Ensure even mixing of the drug in the culture medium.
-
Folate Concentration in Media: The concentration of folic acid in your cell culture medium can significantly impact the efficacy of antifolates. Use a medium with a consistent and known folate concentration for all experiments.
-
Issue 2: Poor in vivo efficacy despite promising in vitro results.
-
Question: Our in vivo studies with Talotrexin in xenograft models are not showing the expected tumor growth inhibition seen in our in vitro assays. What are the potential reasons for this discrepancy?
-
Answer: The transition from in vitro to in vivo models often presents challenges. Here are key areas to investigate:
-
Pharmacokinetics and Drug Delivery: Talotrexin is actively transported into cells by the reduced folate carrier (RFC).[1][2] The expression levels of RFC in your in vivo tumor model may differ from your in vitro cell lines. Consider analyzing RFC expression in your xenograft tumors.
-
Formulation and Solubility: While Talotrexin is described as hydrosoluble, its solubility in aqueous solutions for injection can be limited.[2] It is often soluble in DMSO, but DMSO can have its own in vivo toxicities.[3] For in vivo studies, consider formulations with co-solvents like PEG300 and Tween 80 in saline.
-
Dosing Regimen: The dosing schedule can significantly impact efficacy and toxicity. Clinical trials with Talotrexin have explored various dosing schedules, including weekly infusions.[4] Your dosing regimen may need optimization.
-
Drug Resistance Mechanisms: In vivo, tumors can develop resistance to antifolates through various mechanisms, including overexpression of the target enzyme dihydrofolate reductase (DHFR), impaired drug transport due to reduced RFC expression, or defective polyglutamylation.[4] Since Talotrexin is a nonpolyglutamatable antifolate, this specific resistance mechanism is less of a concern.[1]
-
Issue 3: Unexpected toxicity in animal studies.
-
Question: We are observing unexpected toxicity in our animal models at doses that were predicted to be safe based on in vitro data. How can we address this?
-
Answer: In vivo toxicity can be complex and multifactorial. Consider the following:
-
Dose-Limiting Toxicities: In a Phase I clinical trial in patients with non-small cell lung cancer, mucositis was a dose-limiting toxicity of Talotrexin.[4] Monitor your animals for signs of mucositis and other common antifolate-related toxicities.
-
Pharmacokinetic Variability: Inter-animal variability in drug metabolism and clearance can lead to unexpected toxicity. Ensure your animal cohort is as homogeneous as possible in terms of age, weight, and health status.
-
Formulation-Related Toxicity: The excipients used in your formulation could contribute to toxicity. Run control groups with the vehicle alone to assess its effects.
-
Vitamin Supplementation: In clinical trials, patients receiving Talotrexin were given folic acid and vitamin B12 supplementation.[4] This is a common strategy to mitigate the toxicity of antifolates on healthy tissues. Consider incorporating this into your animal study design.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Talotrexin?
Talotrexin is an antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a key enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. By inhibiting DHFR, Talotrexin disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
2. How does Talotrexin enter cancer cells?
Talotrexin is actively transported into cells primarily through the reduced folate carrier (RFC).[1][2] This is a key feature, as many cancer cells overexpress RFC to meet their high demand for folates.
3. What are the known resistance mechanisms to Talotrexin?
While Talotrexin is a nonpolyglutamatable antifolate, which circumvents resistance mechanisms related to defective polyglutamylation, other resistance mechanisms common to antifolates could still apply.[1] These include:
-
Increased expression of the target enzyme, DHFR.
-
Decreased expression or function of the reduced folate carrier (RFC), leading to reduced drug uptake.
4. What were the outcomes of the clinical trials for Talotrexin?
Several Phase I and Phase II clinical trials were initiated for Talotrexin in various cancers, including non-small cell lung cancer, solid tumors, and acute lymphoblastic leukemia.[4] However, the global development of Talotrexin was discontinued, and the clinical trials were withdrawn. The specific reasons for the discontinuation are not publicly detailed but are often related to a combination of factors including efficacy, safety, or strategic business decisions.
5. What are the key considerations for formulating Talotrexin for preclinical studies?
Talotrexin is described as hydrosoluble, but for practical use in preclinical research, it is often dissolved in dimethyl sulfoxide (DMSO).[1][2][3] For in vivo applications, it's crucial to consider the potential toxicity of the solvent and to use appropriate vehicles. Formulations using co-solvents and surfactants may be necessary to achieve the desired concentration and stability for injection. Stability of the formulation under different pH and temperature conditions should be thoroughly evaluated.
Data Summary
Table 1: In Vitro Activity of Talotrexin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| R1-11/Tet-on-RFC HeLa | Cervical Cancer | 1-1000 | [1] |
Table 2: Pharmacokinetic Parameters of Talotrexin in NSCLC Patients
| Parameter | Mean Value (± SD) | Units |
| Clearance (CL) | 1.31 ± 0.31 | L/hr/m² |
| Terminal Half-life (T1/2z) | 6.5 ± 1.4 | hours |
| Volume of Distribution at Steady State (Vss) | 8.9 ± 2.5 | L/m² |
Data from a Phase I study in patients with relapsed or refractory non-small cell lung cancer.[4]
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of Talotrexin using an MTT assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Talotrexin
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Talotrexin in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the old medium from the wells and add the medium containing different concentrations of Talotrexin. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. DHFR Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for measuring the inhibition of DHFR activity by Talotrexin.
-
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., Tris-HCl with a specific pH)
-
Talotrexin
-
DMSO
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare a stock solution of Talotrexin in DMSO and dilute it to various concentrations in the assay buffer.
-
Reaction Mixture: In a cuvette, combine the assay buffer, NADPH, and the desired concentration of Talotrexin or vehicle control (DMSO).
-
Enzyme Addition: Add the DHFR enzyme to the cuvette and incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value for Talotrexin.
-
Visualizations
Caption: Mechanism of action of Talotrexin.
Caption: Troubleshooting workflow for Talotrexin experiments.
References
Technical Support Center: Mitigating Off-Target Effects of Talotrexin in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talotrexin. The information is intended to help mitigate potential off-target effects and toxicities encountered during preclinical experimental studies.
Disclaimer: Talotrexin is an investigational drug, and detailed preclinical toxicology data is not extensively available in the public domain. Much of the guidance provided here is extrapolated from the known class effects of antifolates, particularly non-polyglutamatable analogs. Researchers should always perform dose-escalation and toxicity studies for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Talotrexin?
A1: Talotrexin is a potent, non-polyglutamatable antifolate. Its primary on-target mechanism is the inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[1] By inhibiting DHFR, Talotrexin disrupts DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Q2: What are the expected "on-target" toxicities of Talotrexin in experimental models?
A2: As an antifolate, Talotrexin's on-target effects are not limited to cancer cells. It will also affect normal, rapidly proliferating tissues. The most common on-target toxicities observed with this class of drugs include:
-
Myelosuppression: Inhibition of hematopoietic progenitor cells in the bone marrow can lead to neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal Toxicity: Damage to the rapidly dividing epithelial cells of the gastrointestinal tract can cause mucositis, diarrhea, and weight loss.[3]
-
Hepatotoxicity: Elevation of liver enzymes can occur.
-
Nephrotoxicity: High doses of antifolates can sometimes lead to kidney damage.[4][5]
Q3: What are the potential "off-target" effects of Talotrexin?
A3: Specific off-target effects of Talotrexin, defined as direct interactions with proteins other than DHFR, have not been extensively characterized in publicly available literature. However, researchers should be aware of the possibility of:
-
Neurotoxicity: While less common with classical antifolates, some newer agents have been associated with neurological side effects. Monitoring for any behavioral changes or neurological deficits in animal models is prudent.[6][7]
-
Unforeseen Organ Toxicities: As with any investigational compound, unexpected toxicities in organs not typically associated with antifolate effects may arise. Comprehensive histopathological analysis of all major organs in toxicology studies is crucial.
Q4: Can leucovorin (folinic acid) be used to rescue the toxic effects of Talotrexin?
A4: Leucovorin rescue is a standard clinical practice to mitigate the toxic effects of high-dose methotrexate, another DHFR inhibitor.[3] Leucovorin is a reduced folate that can bypass the DHFR-mediated block and replenish the tetrahydrofolate pool in normal cells, thereby reducing toxicity. While specific protocols for Talotrexin are not established, it is plausible that a similar rescue strategy could be effective. The timing and dosage of leucovorin would need to be empirically determined for each experimental model and Talotrexin dose.
Troubleshooting Guides
Problem 1: Excessive Weight Loss and Diarrhea in Animal Models
Possible Cause: Gastrointestinal toxicity due to the inhibition of epithelial cell proliferation in the gut.
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. Determine the maximum tolerated dose (MTD) in your specific animal model through a dose-escalation study.
-
Hydration and Nutritional Support: Ensure animals have easy access to hydration and palatable, high-calorie food. In severe cases, subcutaneous fluid administration may be necessary.
-
Gastrointestinal Protectants: Consider co-administration of agents that can soothe the GI tract, such as sucralfate.
-
Probiotics: Supplementation with probiotics has been shown to alleviate chemotherapy-induced diarrhea in some studies by maintaining gut microbiome health.[8]
-
Leucovorin Rescue: Implement a leucovorin rescue protocol. The optimal timing and dose will need to be determined empirically, starting with protocols established for methotrexate and adjusting as needed.
Experimental Protocol: Leucovorin Rescue (General Guidance)
-
Timing: Administer leucovorin 12-24 hours after Talotrexin administration. This delay is intended to allow Talotrexin to exert its antitumor effect in cancer cells.
-
Dose: Start with a leucovorin dose that is 10-20% of the Talotrexin dose (mg/kg basis) and titrate upwards based on toxicity mitigation and impact on anti-tumor efficacy.
-
Route of Administration: Leucovorin can be administered intraperitoneally (IP) or subcutaneously (SC).
-
Monitoring: Closely monitor animal weight, stool consistency, and overall health.
Problem 2: Severe Myelosuppression (Neutropenia, Thrombocytopenia)
Possible Cause: On-target toxicity of Talotrexin on hematopoietic progenitor cells in the bone marrow.
Troubleshooting Steps:
-
Dose and Schedule Modification: Reduce the dose of Talotrexin or increase the interval between doses to allow for bone marrow recovery.
-
Hematopoietic Growth Factors: Consider the use of granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil recovery or thrombopoietin (TPO) to support platelet counts. Administer these factors 24-48 hours after Talotrexin administration.
-
Leucovorin Rescue: A well-timed leucovorin rescue can help protect hematopoietic progenitor cells.
-
Blood Monitoring: Regularly monitor complete blood counts (CBCs) to track the nadir and recovery of different blood cell lineages.
Data Presentation: Hematological Toxicity Mitigation
| Mitigation Strategy | Parameter to Monitor | Expected Outcome |
| Dose Reduction | Neutrophil & Platelet Nadir | Less severe nadir, faster recovery |
| G-CSF Administration | Neutrophil Count | Accelerated recovery of neutrophils |
| Leucovorin Rescue | Neutrophil & Platelet Nadir | Reduced severity of nadir |
Signaling Pathways and Experimental Workflows
Caption: Talotrexin's mechanism of action.
Caption: Workflow for mitigating Talotrexin-induced toxicity.
References
- 1. Talotrexin | C27H27N9O6 | CID 130731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nephrotoxicity in Cancer Treatment: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nephrotoxic Chemotherapy Agents: Old and New - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Methotrexate-related central neurotoxicity: clinical characteristics, risk factors and genome-wide association study in children treated for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fourseasonsdietetics.com [fourseasonsdietetics.com]
Validation & Comparative
A Researcher's Guide to Validating DHFR Inhibition with Talotrexin Ammonium
An Objective Comparison and Methodological Overview for Researchers, Scientists, and Drug Development Professionals.
Talotrexin Ammonium is a potent, nonpolyglutamatable antifolate agent that demonstrates significant antitumor activity by targeting dihydrofolate reductase (DHFR).[1][2] As a crucial enzyme in folate metabolism, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and certain amino acids.[3] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[4][5] This guide provides a comparative analysis of Talotrexin's performance against other common DHFR inhibitors and details the experimental protocols required to validate its inhibitory action.
Mechanism of Action: The Folate Pathway
Talotrexin, like other antifolates such as Methotrexate and Pemetrexed, functions by competitively inhibiting DHFR.[4][6] This blockade prevents the regeneration of THF from DHF, thereby depleting the cellular pool of reduced folates necessary for purine and thymidylate synthesis.[3] Talotrexin is actively transported into cells via the reduced folate carrier (RFC), and its nonpolyglutamatable nature distinguishes it from classical antifolates.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. qeios.com [qeios.com]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: Talotrexin and Pemetrexed in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two antifolate drugs, Talotrexin and pemetrexed, in the context of lung cancer. Due to a lack of direct head-to-head studies, this comparison is synthesized from individual preclinical data for each compound.
At a Glance: Key Differences
| Feature | Talotrexin | Pemetrexed |
| Primary Target | Dihydrofolate Reductase (DHFR) | Thymidylate Synthase (TS) |
| Secondary Targets | None established | DHFR, Glycinamide Ribonucleotide Formyltransferase (GARFT) |
| Cellular Uptake | Reduced Folate Carrier (RFC) | RFC, Proton-Coupled Folate Transporter (PCFT), Folate Receptor-α (FRα) |
| Polyglutamylation | Non-polyglutamatable | Extensively polyglutamylated |
| Primary Mechanism | Inhibition of DNA synthesis via depletion of tetrahydrofolate | Inhibition of DNA and RNA synthesis via multiple pathways |
Mechanism of Action
Talotrexin and pemetrexed are both classified as antifolates, drugs that interfere with the metabolism of folic acid, a critical component for the synthesis of nucleotides, the building blocks of DNA and RNA. However, their specific mechanisms of action within the folate pathway differ significantly.
Talotrexin is a potent and specific inhibitor of dihydrofolate reductase (DHFR) . DHFR is a key enzyme that reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. By inhibiting DHFR, Talotrexin depletes the intracellular pool of tetrahydrofolate, leading to a shutdown of DNA synthesis and subsequent cell death[1]. It is a non-polyglutamatable antifolate, meaning it is not modified by the addition of glutamate residues within the cell[2]. Talotrexin enters cells primarily through the reduced folate carrier (RFC) [2].
Pemetrexed , in contrast, is a multi-targeted antifolate. Its primary target is thymidylate synthase (TS) , the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis[3][4]. Pemetrexed also inhibits DHFR and glycinamide ribonucleotide formyltransferase (GARFT) , an enzyme involved in the de novo synthesis of purines[3][4]. This multi-targeted approach allows pemetrexed to disrupt both pyrimidine and purine synthesis pathways. A key feature of pemetrexed is its extensive polyglutamylation within the cell. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug inside the cell and significantly enhances its inhibitory activity against TS and GARFT[4]. Pemetrexed is transported into cells via multiple transporters, including the RFC, the proton-coupled folate transporter (PCFT), and folate receptor-α (FRα).
Signaling Pathway Diagrams
Caption: Talotrexin's mechanism of action.
Caption: Pemetrexed's multi-targeted mechanism.
In Vitro Efficacy in Lung Cancer Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in vitro. The following tables summarize available IC50 values for Talotrexin and pemetrexed in various lung cancer cell lines.
Table 1: Talotrexin IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IGROV-1 | Ovarian Cancer | 2.47 | [5] |
| Leukemia/Lymphoma (median of 6 cell lines) | Leukemia/Lymphoma | 7 | [6] |
Table 2: Pemetrexed IC50 Values in Lung Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Adenocarcinoma | ~1.0 | 72 | [7] |
| PC-9 | Adenocarcinoma | ~0.08 | 72 | |
| H1975 | Adenocarcinoma | ~0.08 | 72 | |
| HCC827 | Adenocarcinoma | Not specified, but sensitive | 72 | |
| Leukemia/Lymphoma (median of 6 cell lines) | Leukemia/Lymphoma | 0.155 | 120 | [6] |
Note: Pemetrexed IC50 values can vary depending on the experimental conditions, particularly the folate concentration in the cell culture medium.
Experimental Protocols
Detailed, side-by-side experimental protocols for Talotrexin and pemetrexed are not available. However, based on the reviewed literature, here are representative protocols for key in vitro and in vivo assays used to evaluate these antifolates.
In Vitro Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: General workflow for an MTT assay.
Detailed Steps:
-
Cell Seeding: Lung cancer cells (e.g., A549, H1299, PC-9) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Talotrexin or pemetrexed. It is crucial to use folate-depleted media for these experiments to avoid interference with the drugs' mechanisms of action.
-
Incubation: The plates are incubated for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer)[8].
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm[8].
-
Data Analysis: The absorbance values are used to generate dose-response curves and calculate the IC50 values for each drug.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the antitumor efficacy of drugs in a living organism.
Experimental Workflow:
Caption: General workflow for a xenograft study.
Detailed Steps:
-
Cell Implantation: Human lung cancer cells (e.g., A549) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice)[9][10].
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into different treatment groups and treated with Talotrexin, pemetrexed, or a vehicle control. Dosing and schedule would be based on previous tolerability studies[2].
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity[10].
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Enzyme Inhibition Assays
These assays directly measure the inhibitory activity of the drugs on their respective target enzymes.
-
DHFR Inhibition Assay: The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of dihydrofolate to tetrahydrofolate[11][12]. The assay is performed in the presence and absence of varying concentrations of the inhibitor (Talotrexin or pemetrexed) to determine the Ki (inhibition constant).
-
Thymidylate Synthase (TS) Inhibition Assay: TS activity can be measured using a variety of methods, including a spectrophotometric assay that monitors the increase in absorbance at 340 nm resulting from the formation of dihydrofolate[13][14]. Alternatively, a radioactivity-based assay can be used to measure the conversion of [³H]-dUMP to [³H]-dTMP.
Summary and Conclusion
Talotrexin and pemetrexed are both antifolate agents with demonstrated activity against cancer cells, including lung cancer. Their primary distinction lies in their enzymatic targets and intracellular metabolism. Talotrexin is a specific, non-polyglutamatable inhibitor of DHFR, while pemetrexed is a multi-targeted, polyglutamatable inhibitor of TS, DHFR, and GARFT.
The multi-targeted nature and intracellular retention via polyglutamylation may offer a broader spectrum of activity for pemetrexed. However, the high potency of Talotrexin for DHFR suggests it could be highly effective in tumors dependent on this pathway.
The lack of direct comparative preclinical studies makes it difficult to definitively conclude which agent has a more favorable profile for lung cancer cell lines. Further head-to-head in vitro and in vivo studies are warranted to directly compare their efficacy, mechanisms of resistance, and potential for combination therapies in various subtypes of lung cancer. Such studies would be invaluable for guiding the clinical development and application of these potent anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Talotrexin's Antitumor Activity: A Comparative Guide for Researchers
Talotrexin, a non-polyglutamatable antifolate, has demonstrated promising antitumor activity across various preclinical and clinical studies. This guide provides a comparative analysis of its efficacy in different laboratory settings, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance. The data is presented in structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations of its mechanism of action.
Preclinical In Vitro Efficacy: Potent Cytotoxicity in Hematological Malignancies
A key study conducted by Norris et al. evaluated the in vitro cytotoxicity of Talotrexin against a panel of six pediatric acute lymphoblastic leukemia (ALL) and lymphoma cell lines. The results demonstrated Talotrexin's potent activity, with a median IC50 value of 7 nM.[1] This highlights its potential as a therapeutic agent for these hematological malignancies.
Comparative in Vitro Cytotoxicity of Antifolates in Pediatric Leukemia/Lymphoma Cell Lines
| Drug | Median IC50 (nM) |
| Talotrexin | 7 |
| Aminopterin | 17 |
| Methotrexate | 78 |
| Pemetrexed | 155 |
Preclinical In Vivo Efficacy: Inhibition of Solid Tumor Growth
In vivo studies using A549 non-small cell lung cancer (NSCLC) xenograft models in mice have shown Talotrexin's ability to inhibit tumor growth. When administered intravenously once weekly for four weeks, Talotrexin at doses of 25 mg/kg and 35 mg/kg resulted in significant changes in tumor volume by day 30.[2]
Furthermore, the combination of Talotrexin with the commonly used chemotherapeutic agent Paclitaxel demonstrated a statistically significant enhancement of tumor growth inhibition.[2] Specifically, the percent change in tumor volume in combination with 7.5 mg/kg Paclitaxel was 379.5% for 15 mg/kg Talotrexin, 214.7% for 25 mg/kg Talotrexin (p < 0.01), and 409.2% for 35 mg/kg Talotrexin (p < 0.05), without obvious toxic effects noted in the study.[2]
Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose | Percent Change in Tumor Volume (Day 30) |
| Talotrexin | 25 mg/kg | Significant Inhibition |
| Talotrexin | 35 mg/kg | Significant Inhibition |
| Talotrexin + Paclitaxel | 15 mg/kg + 7.5 mg/kg | 379.5% |
| Talotrexin + Paclitaxel | 25 mg/kg + 7.5 mg/kg | 214.7% (p < 0.01) |
| Talotrexin + Paclitaxel | 35 mg/kg + 7.5 mg/kg | 409.2% (p < 0.05) |
Clinical Efficacy: Early Signals of Activity in Solid Tumors
Early clinical data from a Phase I dose-escalation study in heavily pre-treated patients with relapsed or refractory NSCLC showed encouraging signs of antitumor activity. In this study, two partial responses and nine instances of stable disease were observed among eighteen enrolled patients.[3] The maximum tolerated dose (MTD) was determined to be 90 mg/m²/dose, with mucositis being the primary dose-limiting toxicity.[3] Phase I/II clinical trials have also been initiated for acute lymphoblastic leukemia and other solid tumors.[4][5]
Clinical Response in Refractory Non-Small Cell Lung Cancer (Phase I)
| Response | Number of Patients (N=18) |
| Partial Response | 2 |
| Stable Disease | 9 |
Mechanism of Action: Targeting Dihydrofolate Reductase
Talotrexin exerts its antitumor effect by targeting and inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[2][4][6][7] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides, which are the building blocks of DNA.[7][8] By inhibiting DHFR, Talotrexin disrupts DNA synthesis and repair, ultimately leading to the death of rapidly dividing cancer cells.
Caption: Talotrexin inhibits the enzyme Dihydrofolate Reductase (DHFR).
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of Talotrexin and other antifolates in the pediatric leukemia and lymphoma cell lines was determined using the sulforhodamine B (SRB) assay. This method is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid.
Methodology:
-
Cell Plating: Tumor cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Exposure: Cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 120 hours).
-
Cell Fixation: The cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Tumor Growth Inhibition: A549 Xenograft Model
The antitumor activity of Talotrexin in a solid tumor model was evaluated using A549 human non-small cell lung cancer cells implanted in immunocompromised mice.
Methodology:
-
Cell Implantation: A549 cells are harvested and injected subcutaneously into the flank of nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: Talotrexin, alone or in combination with other agents like Paclitaxel, is administered to the treatment groups, typically via intravenous injection, following a specific dosing schedule (e.g., once weekly for four weeks). The control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to that of the control group. Statistical analysis is performed to determine the significance of the observed differences.
Caption: Workflow for in vitro and in vivo testing of Talotrexin.
References
- 1. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Hana Biosciences, Inc. Receives Orphan Drug Designation For Talotrexin (PT-523), For The Treatment Of Acute Lymphoblastic Leukemia - BioSpace [biospace.com]
- 6. bepls.com [bepls.com]
- 7. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Talotrexin Ammonium
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Talotrexin Ammonium is a critical component of laboratory safety and regulatory compliance. This compound, an antimetabolite analogue of aminopterin, is classified as a cytotoxic and antineoplastic agent, necessitating its management as hazardous waste. Adherence to stringent disposal protocols is essential to protect personnel and the environment from potential harm.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure all personnel are trained in handling cytotoxic drugs and are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: A disposable, solid-front gown made of a non-permeable material.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: An N95 respirator may be required, especially when handling the powdered form of the compound or during spill cleanup.
All handling of this compound, including preparation of solutions and aliquoting, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment primary engineering control to minimize aerosol exposure.
Step-by-Step Disposal Procedures for this compound
The fundamental principle for the disposal of this compound is to treat it as hazardous cytotoxic waste. All waste generated must be segregated from other laboratory waste streams and disposed of via incineration through a licensed hazardous waste management service.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial. This compound waste is categorized into two main types: "bulk" and "trace" waste.
-
Bulk Chemotherapy Waste: This includes any material that is visibly contaminated with this compound or contains more than a residual amount. Examples include:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Spill cleanup materials.
-
Grossly contaminated PPE.
-
-
Trace Chemotherapy Waste: This consists of items that are "RCRA empty," meaning they contain less than 3% by weight of the original amount of the drug. Examples include:
-
Empty vials and packaging.
-
Used syringes and needles.
-
Gloves, gowns, and other disposable PPE with incidental contamination.
-
Contaminated labware (e.g., pipette tips, culture plates).
-
Step 2: Use of Designated Waste Containers
Utilize color-coded, properly labeled containers for the collection of this compound waste.
| Waste Category | Container Type | Color | Labeling |
| Bulk Liquid Waste | Leak-proof, rigid plastic container with a secure lid. | Black | "Hazardous Waste," "Cytotoxic," "Incinerate Only" |
| Bulk Solid Waste | Rigid, puncture-resistant container with a secure lid. | Black | "Hazardous Waste," "Cytotoxic," "Incinerate Only" |
| Trace Solid Waste | Rigid, puncture-resistant container. | Yellow | "Trace Chemotherapy Waste," "Incinerate Only" |
| Trace Sharps Waste | Puncture-proof sharps container. | Yellow | "Trace Chemotherapy Sharps," "Incinerate Only" |
Step 3: Collection and Containment of Waste
For Pure Compound (Powder) and Solutions (Bulk Waste):
-
Unused or expired this compound powder should remain in its original, sealed container if possible.
-
Collect liquid waste containing this compound in a designated, leak-proof black container.
-
Do not mix with other chemical waste.
-
Keep containers securely closed when not in use.
For Contaminated Labware and PPE (Trace Waste):
-
Place all non-sharp, trace-contaminated items (gloves, gowns, bench paper, etc.) directly into a yellow trace chemotherapy waste container.
-
Dispose of all sharps (needles, syringes, contaminated glass) immediately into a yellow, puncture-proof sharps container designated for chemotherapy waste. Do not recap, bend, or break needles.
Step 4: Spill Decontamination and Cleanup
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Alert personnel in the vicinity and restrict access to the spill area.
-
Don the appropriate PPE, including two pairs of chemotherapy gloves, a disposable gown, and eye protection. An N95 respirator is recommended for spills of powdered material.
-
Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.
-
Clean the spill area from the outer edge inward.
-
After the initial cleanup, decontaminate the area with a suitable agent. A common practice is to use a detergent solution followed by a rinse with water.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.
Step 5: Final Disposal
-
Ensure all waste containers are securely sealed and properly labeled.
-
Store the sealed containers in a designated, secure area for hazardous waste accumulation, away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management contractor. Ensure they are certified to handle and incinerate cytotoxic and chemotherapy waste.
-
Maintain all disposal records in accordance with institutional and regulatory requirements.
Note on Chemical Inactivation: The general recommendation for cytotoxic drugs is to avoid chemical inactivation, as the byproducts may be more hazardous than the parent compound. Therefore, incineration is the universally accepted and required method of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
